molecular formula C21H21NO2 B5774599 ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No. B5774599
M. Wt: 319.4 g/mol
InChI Key: NSPWFVWOTUULDS-UHFFFAOYSA-N
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Description

Ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, also known as EPTC, is a synthetic organic compound that belongs to the carbazole family. EPTC is widely used in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cellular differentiation. ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several advantages for lab experiments, including its high yield and cost-effectiveness. It is also relatively stable and easy to handle. However, ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate. One area of interest is the development of ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate-based therapies for cancer and neurodegenerative diseases. Another area of interest is the study of ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate's mechanism of action and its interaction with other cellular processes. Finally, the development of new synthesis methods for ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

Ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of 9-phenylcarbazole with ethyl chloroformate and triethylamine. The reaction is carried out in anhydrous conditions and the product is purified through column chromatography. The yield of ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is generally high, making it an efficient and cost-effective synthesis method.

Scientific Research Applications

Ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and neuroprotective properties. ethyl 9-phenyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 9-phenyl-5,6,7,8-tetrahydrocarbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-24-21(23)15-12-13-20-18(14-15)17-10-6-7-11-19(17)22(20)16-8-4-3-5-9-16/h3-5,8-9,12-14H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWFVWOTUULDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C3=C2CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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